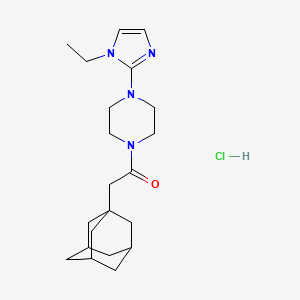
2-((3r,5r,7r)-adamantan-1-yl)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3r,5r,7r)-adamantan-1-yl)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride involves multi-step chemical reactions, typically starting from adamantan-1-ol. The adamantane structure is functionalized through a series of reactions, including substitution and alkylation, to introduce the necessary functional groups.
Industrial Production Methods
In industrial settings, large-scale production employs similar synthetic routes, with optimizations for yield and purity. Industrial methods focus on scalable reaction conditions, cost-effective reagents, and purification techniques to ensure high-quality product output.
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Transforming functional groups to higher oxidation states.
Reduction: Adding electrons to functional groups, often yielding simpler structures.
Substitution: Replacing one functional group with another, facilitating derivative synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and alkylating agents like alkyl halides. Reaction conditions vary but typically involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The reactions yield various derivatives of the compound, depending on the reagents and conditions. Oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution reactions can produce a wide range of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2-((3r,5r,7r)-adamantan-1-yl)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride has broad applications in scientific research:
Chemistry: As a precursor in synthesizing complex organic molecules.
Biology: In studies investigating cellular and molecular interactions.
Medicine: Potential therapeutic uses, including drug development and disease modeling.
Industry: Used in material science for the development of new polymers and nanomaterials.
Wirkmechanismus
The compound's mechanism of action involves binding to specific molecular targets and modulating their activity. It interacts with proteins, enzymes, or receptors, influencing pathways critical for cellular functions. The exact pathways depend on its application, whether in therapeutic contexts or material science.
Vergleich Mit ähnlichen Verbindungen
2-((3r,5r,7r)-adamantan-1-yl)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is unique due to its adamantane core and imidazole-piperazine moiety. Similar compounds include:
2-(adamantan-1-yl)-1-(4-(1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride: : Lacks the ethyl group on the imidazole ring.
1-(4-(1H-imidazol-2-yl)piperazin-1-yl)-2-(3r,5r,7r)-adamantan-1-ylethanone hydrochloride: : Has similar functional groups but different positional isomerism.
These differences confer distinct chemical reactivity and biological activity, making each compound suitable for specific applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, marking it as a valuable tool in research and industry.
Eigenschaften
IUPAC Name |
2-(1-adamantyl)-1-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O.ClH/c1-2-23-4-3-22-20(23)25-7-5-24(6-8-25)19(26)15-21-12-16-9-17(13-21)11-18(10-16)14-21;/h3-4,16-18H,2,5-15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWZCECWUGKOSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)CC34CC5CC(C3)CC(C5)C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(imidazo[1,2-a]pyridin-2-ylmethoxy)-2,3-dihydro-1H-inden-1-one](/img/structure/B2700708.png)

![1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-ol](/img/structure/B2700711.png)
![((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(4-propylphenyl)methanone](/img/structure/B2700712.png)




![N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]hexan-1-amine](/img/structure/B2700720.png)

![Tert-butyl (1S,6R)-2-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B2700726.png)

